Apazone dihydrate

Uricosuric Gout Hyperuricemia

Apazone dihydrate (CAS 22304-30-9), the dihydrate form of azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) classified as a benzotriazine rather than a pyrazolidinedione, with a zwitterionic structure that is chemically and pharmacokinetically distinct from phenylbutazone. It possesses dual anti-inflammatory and uricosuric activity, historically employed in the management of rheumatoid arthritis, osteoarthritis, and gout.

Molecular Formula C16H24N4O4
Molecular Weight 336.39 g/mol
CAS No. 22304-30-9
Cat. No. B1665128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApazone dihydrate
CAS22304-30-9
Synonyms5-(Dimethylamino)-9-methyl-2-propyl-1H-pyrazolo(1,2-a)(1,2,4)benzotriazine-1,3(2H)-dione
Apazone
Apazone Dihydrate
Azapropazone
Dihydrate, Apazone
Prolixan
Rheumox
Tolyprin
Molecular FormulaC16H24N4O4
Molecular Weight336.39 g/mol
Structural Identifiers
SMILESCCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C.O.O
InChIInChI=1S/C16H20N4O2.2H2O/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22;;/h7-9,11H,5-6H2,1-4H3;2*1H2
InChIKeyLLMGYOJUHDRDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apazone Dihydrate (Azapropazone) for Inflammation and Uricosuric Research — Procurement Evidence Guide


Apazone dihydrate (CAS 22304-30-9), the dihydrate form of azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) classified as a benzotriazine rather than a pyrazolidinedione, with a zwitterionic structure that is chemically and pharmacokinetically distinct from phenylbutazone [1]. It possesses dual anti-inflammatory and uricosuric activity, historically employed in the management of rheumatoid arthritis, osteoarthritis, and gout [2]. Its unique 1,2,4-benzotriazine ring condensed to a 3,5-dioxo-pyrazolidine system confers essential differences in stability towards hydrolyzing and oxidizing agents compared with pyrazolidine-class NSAIDs [1].

Why Phenylbutazone or Indomethacin Cannot Substitute for Apazone Dihydrate in Targeted Research


Despite overlapping anti-inflammatory mechanisms, apazone dihydrate diverges fundamentally from the pyrazolidinedione class in chemical architecture, pharmacokinetic profile, and uricosuric pharmacodynamics [1]. Its zwitterionic benzotriazine structure imparts distinct stability behavior toward hydrolysis and oxidation that is not shared by phenylbutazone [1]. Clinically, apazone dihydrate produces a statistically significant uricosuric effect within 24 hours, whereas phenylbutazone requires 72 hours to achieve a comparable response [2]. Furthermore, apazone dihydrate can serve as effective monotherapy for both acute gouty arthritis and hyperuricemia, eliminating the need for combined indomethacin-plus-allopurinol regimens [3]. These quantifiable differences mean that generic substitution with phenylbutazone, indomethacin, or allopurinol cannot replicate the combined anti-inflammatory and rapid urate-lowering profile of apazone dihydrate.

Apazone Dihydrate — Quantitative Differentiation Evidence Against Closest Analogs


More Rapid Uricosuric Onset vs Phenylbutazone

In a seven-day crossover study of seven asymptomatic gout and hyperuricemic patients, azapropazone 300 mg four times daily produced a statistically significant fall in serum uric acid and rise in uric acid clearance within 24 hours, whereas phenylbutazone 100 mg three times daily required 72 hours to achieve a comparable significant effect [1]. This demonstrates a 48-hour faster uricosuric onset for azapropazone, directly relevant for acute gout management where rapid urate lowering is therapeutically desirable.

Uricosuric Gout Hyperuricemia Pharmacodynamics

Superior Serum Urate Reduction as Monotherapy vs Indomethacin-Plus-Allopurinol in Gout

A double-blind, double-dummy randomized trial in 93 patients compared azapropazone monotherapy (days 1–225) against indomethacin (days 1–28) followed by allopurinol (days 29–225). Azapropazone produced a substantial reduction in serum uric acid levels by day 4 compared with day 1 (P<0.002) and was statistically superior to indomethacin at day 4 (P<0.01) and day 28 (P<0.05) [1]. Fewer breakthrough gout attacks occurred in the azapropazone group (12) than in the indomethacin/allopurinol group (21) [1].

Gout Monotherapy Randomized Controlled Trial Urate Lowering

5.7-Fold Shorter Elimination Half-Life vs Phenylbutazone

Pharmacokinetic studies in healthy volunteers show that azapropazone has a beta-phase elimination half-life of 13.6 ± 2.6 hours after intravenous administration and 14.3 ± 2.8 hours after oral dosing of 600 mg [1]. In contrast, phenylbutazone exhibits a mean elimination half-life of 77 hours (range 54–99 hours) in healthy subjects [2]. The approximately 5.7-fold shorter half-life of azapropazone allows faster attainment of steady-state and more rapid washout, which is critical for crossover study designs and for minimizing drug accumulation in chronic administration models.

Pharmacokinetics Half-Life Drug Washout Accumulation Risk

Lower Ulcerogenic Potential vs Phenylbutazone in Preclinical Models

In comparative in vivo studies, phenylbutazone exhibited greater ulcerogenic action than azapropazone in rats and rabbits. Tissues from phenylbutazone-treated animals showed evidence of lysosomal damage when examined histochemically for acid phosphatase, whereas tissues from azapropazone-treated animals showed no such damage [1]. Azapropazone is classified among NSAIDs with low ulcerogenic activity in the stressed-rat assay, together with benoxaprofen and fenclofenac, showing little or no interaction with alcohol [2]. This differential gastrointestinal safety profile is relevant for chronic inflammation models where drug-induced GI toxicity is a confounding variable.

Gastrointestinal Safety Lysosomal Damage Ulcerogenicity NSAID Toxicity

Dual Uricosuric and Anti-Inflammatory Action vs Probenecid

A dose-response study compared the uricosuric effect of azapropazone with probenecid in three patients on low-purine diets. Probenecid 1 g daily reduced plasma uric acid by 50.5%, 46%, and 29%, whereas azapropazone 1200 mg daily reduced levels by 33.5%, 32%, and 20% respectively [1]. Azapropazone at 900–2400 mg daily produced a graded dose-response: 900 mg = 31.4% reduction (n=9); 1200 mg = 33.9% (n=12); 1800 mg = 42.3% (n=10); 2400 mg = 46% (n=6) [1]. Although probenecid is a more potent uricosuric, it lacks the anti-inflammatory activity that azapropazone provides, making apazone dihydrate the only agent in this comparison offering simultaneous control of gouty inflammation and hyperuricemia.

Uricosuric Anti-Inflammatory Probenecid Gout Dual Action

Apazone Dihydrate — Application Scenarios Derived from Quantitative Differentiation Evidence


Acute Gout Flare Model Requiring Rapid Combined Anti-Inflammatory and Urate-Lowering Action

Azapropazone monotherapy at 600 mg four times daily resolves acute gouty pain within 2–21 days and produces a statistically significant urate-lowering effect within 24 hours, compared to 72 hours for phenylbutazone [1][2]. This dual activity eliminates the need for separate anti-inflammatory and uricosuric agents, simplifying preclinical gout protocols and reducing inter-drug variability.

Chronic Hyperuricemia Prophylaxis with Reduced Breakthrough Attack Rate

In a 225-day trial, azapropazone monotherapy maintained serum urate control comparable to allopurinol after the first month while producing fewer breakthrough gout attacks (12 vs 21) compared to an indomethacin-then-allopurinol regimen [1]. This supports its use in long-term hyperuricemia models where protocol simplicity and lower event rates are valued.

Preclinical Inflammation Studies Requiring Minimized Gastrointestinal Confounding

Unlike phenylbutazone, which induces lysosomal damage in gastric tissues, azapropazone shows no histochemical evidence of such damage in rat and rabbit models and is classified as a low-ulcerogenic NSAID [1][2]. This property is relevant for chronic arthritis or adjuvant arthritis models where drug-induced GI pathology complicates endpoint interpretation.

Crossover Pharmacokinetic or Pharmacodynamic Studies Requiring Predictable Drug Washout

With an elimination half-life of 13.6 hours (i.v.) to 14.3 hours (oral), azapropazone clears approximately 5.7-fold faster than phenylbutazone (77-hour half-life), enabling shorter washout intervals in crossover designs and reducing the risk of carryover effects in healthy volunteer or animal pharmacokinetic studies [1][2].

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